Cas no 17647-60-8 (Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol,7,11b-dihydro-)

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol,7,11b-dihydro- structure
17647-60-8 structure
Product Name:Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol,7,11b-dihydro-
CAS-Nr.:17647-60-8
MF:C16H14O6
MW:302.278765201569
CID:224131
PubChem ID:10603
Update Time:2025-04-19

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol,7,11b-dihydro- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol,7,11b-dihydro-
    • 7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol
    • 3,3'-[7,12-bis-(1-hydroxy-ethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-diyl]-bis-propionic acid dimethyl ester
    • 7,11B-dihydro-indeno[2,1-c]chromen-3,4,6a,9,10-pentaol
    • AR-1I5515
    • CTK4G8883
    • dimethyl 3,3'-[7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoate
    • haematoporphyrin di
    • hematoporphyrin dimethyl ester
    • Hematoporphyrin IX dimethylester
    • hematoporphyrin-dimethyl ester
    • HPDME
    • LDN-0096990
    • SMR000440556
    • HEMOTOXYLIN, TRIHYDRATE
    • CHEBI:51686
    • 7,11b-Dihydrobenzo[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol
    • SMP1_000072
    • Hematoxylin, Trihydrate
    • Hydroxylrasilin
    • 8-OXATETRACYCLO[8.7.0.0(2),?.0(1)(2),(1)?]HEPTADECA-2(7),3,5,12,14,16-HEXAENE-5,6,10,14,15-PENTOL
    • 7,11b-Dihydroindeno[2,1-c]chromene-3,4,6a,9,10(6H)-pentol #
    • 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol
    • DTXSID00859439
    • 6,6a,7,11b-tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol
    • Spectrum_000797
    • Q27122713
    • NCGC00095460-03
    • WZUVPPKBWHMQCE-UHFFFAOYSA-N
    • SPBio_000478
    • NCI-C55889
    • NSC 270085
    • Hematoxylin trihydrate
    • NCGC00095460-04
    • rel-(6aS,11bR)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol
    • MEGxp0_001929
    • SDCCGMLS-0066451.P001
    • HEMATOXYLIN
    • KBioSS_001277
    • KBio2_001277
    • Hematoxyline
    • BSPBio_002417
    • 7,11b-Dihydroindeno(2,1-c)chromene-3,4,6a,9,10(6H)-pentol
    • HMS2270H09
    • KBio2_003845
    • NSC 8662
    • DivK1c_006350
    • NCGC00095460-06
    • EU-0078154
    • Benz(b)indeno(1,2-d)pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-
    • NCGC00095460-02
    • KBio3_001637
    • Spectrum2_000599
    • AKOS000501606
    • NCGC00095460-01
    • KBio2_006413
    • hematoxilina
    • SCHEMBL1784957
    • ACon0_001480
    • Spectrum4_001433
    • CI 75290
    • Oprea1_483213
    • FT-0626881
    • H-1500
    • Oprea1_396303
    • ACon1_000295
    • NS00015351
    • BDBM114395
    • 17647-60-8
    • SR-01000758981
    • NSC-8662
    • NCGC00095460-05
    • 1621-46-1
    • SPECTRUM200010
    • A871202
    • CHEMBL1479103
    • cid_10603
    • NSC167385
    • 7,11b-dihydro-6H-indeno[2,1-c][1]benzopyran-3,4,6a,9,10-pentol
    • Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-
    • KBio1_001294
    • MLS000876743
    • 7,11b-Dihydroindeno[2,1-c]chromene-3,4,6a,9,10(6H)-pentol
    • KBioGR_001906
    • SR-01000758981-2
    • SpecPlus_000254
    • Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, cis-(+)-
    • MLS006011903
    • AKOS016038565
    • CCG-38519
    • Benz(b)indeno(1,2-d)pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-
    • Spectrum3_000689
    • NSC-167385
    • Spectrum5_000286
    • VS-07435
    • NSC8662
    • Inchi: 1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2
    • InChI-Schlüssel: WZUVPPKBWHMQCE-UHFFFAOYSA-N
    • Lächelt: OC12COC3C(=C(C=CC=3C1C1C=C(C(=CC=1C2)O)O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 302.07902
  • Monoisotopenmasse: 302.07903816g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 444
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topologische Polaroberfläche: 110Ų

Experimentelle Eigenschaften

  • PSA: 110.38

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol,7,11b-dihydro- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
VS-07435-1mg
8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2(7),3,5,12,14,16-hexaene-5,6,10,14,15-pentol
17647-60-8 >90%
1mg
£37.00 2025-02-21
Key Organics Ltd
VS-07435-5mg
8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2(7),3,5,12,14,16-hexaene-5,6,10,14,15-pentol
17647-60-8 >90%
5mg
£46.00 2025-02-21
Key Organics Ltd
VS-07435-10mg
8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2(7),3,5,12,14,16-hexaene-5,6,10,14,15-pentol
17647-60-8 >90%
10mg
£63.00 2025-02-21
Key Organics Ltd
VS-07435-0.5g
8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2(7),3,5,12,14,16-hexaene-5,6,10,14,15-pentol
17647-60-8 >90%
0.5g
£157.00 2025-02-09
Key Organics Ltd
VS-07435-1g
8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2(7),3,5,12,14,16-hexaene-5,6,10,14,15-pentol
17647-60-8 >90%
1g
£222.00 2025-02-09
Key Organics Ltd
VS-07435-5g
8-oxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2(7),3,5,12,14,16-hexaene-5,6,10,14,15-pentol
17647-60-8 >90%
5g
£699.00 2025-02-09

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol,7,11b-dihydro- Verwandte Literatur

Empfohlene Lieferanten
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd